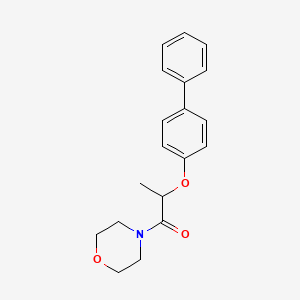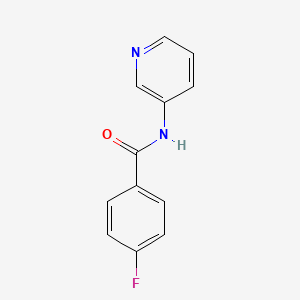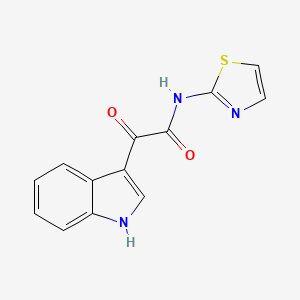![molecular formula C18H21N3O3 B1224173 N-[4-(4-propanoylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B1224173.png)
N-[4-(4-propanoylpiperazin-1-yl)phenyl]furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-[4-(4-propanoylpiperazin-1-yl)phenyl]furan-2-carboxamide is an aromatic amide and a member of furans. This compound is known for its unique chemical structure, which includes a piperazine ring, a phenyl group, and a furan ring. It has a molecular formula of C18H21N3O3 and a molecular weight of 327.4 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-propanoylpiperazin-1-yl)phenyl]furan-2-carboxamide involves multiple steps. One common method includes the reaction of propionyl chloride with 2-hydroxy-acetophenone in the presence of aluminium chloride in carbon disulfide, first at room temperature for 1 hour, then at reflux for 1 hour . Another method involves the reaction of ethyl orthoformate with phloropropiophenone in methylene chloride in the presence of aluminium chloride, cooling in an ice bath for 30 minutes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
化学反応の分析
Types of Reactions
N-[4-(4-propanoylpiperazin-1-yl)phenyl]furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
N-[4-(4-propanoylpiperazin-1-yl)phenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of oncology.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[4-(4-propanoylpiperazin-1-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling pathways.
類似化合物との比較
Similar Compounds
N-propionyl Norfentanyl: Structurally similar to known opioids and used in research and forensic applications.
Propanamide, N-[1-(1-oxopropyl)-4-piperidinyl]-N-phenyl-: Another compound with a similar structure, used in various chemical and pharmacological studies.
Uniqueness
N-[4-(4-propanoylpiperazin-1-yl)phenyl]furan-2-carboxamide is unique due to its combination of a piperazine ring, phenyl group, and furan ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
特性
分子式 |
C18H21N3O3 |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
N-[4-(4-propanoylpiperazin-1-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H21N3O3/c1-2-17(22)21-11-9-20(10-12-21)15-7-5-14(6-8-15)19-18(23)16-4-3-13-24-16/h3-8,13H,2,9-12H2,1H3,(H,19,23) |
InChIキー |
NWSLMJAYZDILSI-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
正規SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-chlorophenyl)ethyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B1224090.png)
![N-[(2,4-Dimethylphenyl)methyl]-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide](/img/structure/B1224093.png)
![2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B1224094.png)

![7-ethyl-7-methyl-2-sulfanylidene-6,9-dihydro-1H-pyrano[2,3]thieno[2,4-b]pyrimidin-4-one](/img/structure/B1224097.png)

![2-(1,3-benzodioxol-5-yl)-N-[(2-ethoxyphenyl)methyl]-N-(2-pyridinylmethyl)ethanamine](/img/structure/B1224099.png)
![N-[(2-bromophenyl)methyl]thiophene-2-carboxamide](/img/structure/B1224102.png)
![N-(1H-indazol-6-yl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1224103.png)
![N-(3,4-dimethoxyphenyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B1224105.png)
![[3-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-acetamidobenzenesulfonate](/img/structure/B1224108.png)
![4-(2-bromo-4-methylphenyl)-3-[5-(2-furanyl)-1H-pyrazol-3-yl]-1H-1,2,4-triazole-5-thione](/img/structure/B1224109.png)
![N-[2-(methylthio)-1,3-benzothiazol-6-yl]-2-furancarboxamide](/img/structure/B1224114.png)

